5-Chloro-2,7-naphthyridin-1(2H)-one
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Overview
Description
5-Chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 5-position and a keto group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2,7-naphthyridin-1(2H)-one is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with naphthyridine structures have shown various activities, including antimicrobial, antiviral, and anticancer properties. Research into this compound may reveal similar activities.
Medicine
In medicine, derivatives of naphthyridine compounds are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridin-1(2H)-one: Lacks the chlorine atom at the 5-position.
5-Bromo-2,7-naphthyridin-1(2H)-one: Has a bromine atom instead of chlorine.
5-Methyl-2,7-naphthyridin-1(2H)-one: Has a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 5-position in 5-Chloro-2,7-naphthyridin-1(2H)-one may confer unique reactivity and biological activity compared to its analogs. This can influence its interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12) |
InChI Key |
RXADYVJTNAYULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)Cl |
Origin of Product |
United States |
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